molecular formula C16H20FN5O2 B6695599 N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide

N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6695599
M. Wt: 333.36 g/mol
InChI Key: YKWQTMNNERTWOG-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound featuring a fluorinated pyridine ring, a piperidine ring, and an imidazole moiety

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O2/c1-21-9-6-18-15(21)14(23)11-4-7-22(8-5-11)16(24)20-13-3-2-12(17)10-19-13/h2-3,6,9-11,14,23H,4-5,7-8H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWQTMNNERTWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CCN(CC2)C(=O)NC3=NC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide typically involves multi-step organic synthesis. One common route starts with the fluorination of a pyridine derivative, followed by the formation of the piperidine ring through cyclization reactions. The imidazole moiety is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the hydroxy group with the carboxamide functionality under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity through halogen bonding, while the piperidine and imidazole moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide
  • N-(5-bromopyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide
  • N-(5-methylpyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide

Uniqueness

N-(5-fluoropyridin-2-yl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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